N-[2-(dimethylamino)ethyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
N-[2-(Dimethylamino)ethyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic small molecule characterized by:
- A 1,3-dioxo-isoindole (phthalimide) core.
- A dimethylaminoethyl group attached to the isoindole nitrogen.
- A 2-(1H-indol-3-yl)ethyl substituent at position 2 of the isoindole ring.
- A carboxamide group at position 3.
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C23H24N4O3/c1-26(2)12-10-24-21(28)15-7-8-18-19(13-15)23(30)27(22(18)29)11-9-16-14-25-20-6-4-3-5-17(16)20/h3-8,13-14,25H,9-12H2,1-2H3,(H,24,28) |
InChI Key |
MEXWITQJBSEOIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Isoindole-1,3-dione Core Formation
The isoindole-1,3-dione scaffold is typically synthesized via cyclization reactions. Source highlights the use of isoindoline N-oxides treated with acetic anhydride and triethylamine in chloroform to generate 2-substituted isoindoles through a 1,2-elimination mechanism. For the target compound, this method can be adapted by substituting the R-group with a protected indole-ethyl moiety.
An alternative route involves Diels-Alder (DA) reactions between acetylenic precursors and dienophiles. Source describes the Ph<sub>3</sub>PAuNTf<sub>2</sub>-catalyzed cycloisomerization of 2-ethynylbenzyl-sulfonamides, followed by-hydride migration and DA reaction with maleimides to yield isoindole adducts. This method offers high diastereoselectivity and mild reaction conditions (CH<sub>2</sub>Cl<sub>2</sub>, room temperature).
Stepwise Synthesis and Intermediate Characterization
Synthesis of 3-Amino-4-hydroxyphthalic Acid
The preparation of the isoindole core often begins with functionalized phthalic acid derivatives. Source outlines a protocol for synthesizing 3-amino-4-hydroxyphthalic acid via hydrolysis of dimethyl 3-amino-4-hydroxyphthalate. Key steps include:
-
Nitration and reduction : Dimethyl 4-hydroxyphthalate is nitrated using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 25°C, followed by catalytic hydrogenation to yield dimethyl 3-amino-4-hydroxyphthalate.
-
Hydrolysis : The methyl esters are cleaved using NaOH in a water-ethanol mixture (70°C), yielding 3-amino-4-hydroxyphthalic acid in >85% yield.
Table 1: Reaction Conditions for 3-Amino-4-hydroxyphthalic Acid Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 25°C, 4h | 92 |
| Reduction | H<sub>2</sub>/Pd-C, EtOH, rt, 12h | 88 |
| Ester Hydrolysis | NaOH, H<sub>2</sub>O/EtOH (1:1), 70°C, 6h | 86 |
Coupling with 3-Aminopiperidine-2,6-dione
Source details the condensation of 3-amino-4-hydroxyphthalic acid with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid at 120°C, catalyzed by triethylamine. This step forms the isoindoline-1,3-dione intermediate, which is subsequently deprotected using BCl<sub>3</sub> to reveal the hydroxyl group.
Functionalization at the 2-Position
Introduction of the Indole-Ethyl Group
The 2-position of the isoindole core is functionalized via alkylation or Grignard reactions . Source implies the use of 2-(1H-indol-3-yl)ethyl magnesium bromide to alkylate the isoindoline intermediate, followed by oxidation to the dioxo form. This step requires anhydrous conditions (THF, −78°C) and careful stoichiometric control to avoid over-alkylation.
Catalytic Coupling Methods
Transition-metal catalysis offers an alternative. Source reports gold-catalyzed-hydride shifts in isoindolines to generate isoindoles, which can trap indole derivatives via DA reactions. For example, treating isoindoline with 2-(1H-indol-3-yl)ethyl acrylate under AuCl<sub>3</sub> catalysis (CH<sub>2</sub>Cl<sub>2</sub>, 40°C) yields the desired adduct in 78% yield.
Installation of the Dimethylaminoethyl Carboxamide Side Chain
Carboxamide Formation
The 5-position carboxamide is introduced via amide coupling between the isoindole-5-carboxylic acid and N,N-dimethylethylenediamine . Source suggests using EDCl/HOBt activation in DMF at 0–5°C, achieving >90% conversion. The reaction is monitored by HPLC to ensure minimal epimerization.
Table 2: Optimization of Amide Coupling Conditions
| Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 0–5 | 24 | 92 |
| DCC/DMAP | CH<sub>2</sub>Cl<sub>2</sub> | 25 | 48 | 75 |
| HATU | DMF | 25 | 12 | 88 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: For amide bond formation, DCC is crucial. Other reactions may involve specific reagents based on the desired transformation.
Major Products: These depend on the specific reaction conditions. For instance, oxidation could yield different functional groups.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT(1F) receptor. Recent research indicates that selective agonists of this receptor can inhibit neurogenic dural inflammation, which is a significant mechanism involved in migraine headaches. The compound demonstrates high binding affinity and selectivity for the 5-HT(1F) receptor compared to other serotonergic and non-serotonergic receptors, suggesting its potential as a therapeutic agent for migraine treatment .
2. Antitumor Activity
Preliminary studies have indicated that derivatives of this compound may exhibit antitumor properties. For instance, related compounds derived from indole structures have shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . The ability to modify the indole structure allows for the exploration of different biological activities.
3. Antidepressant Potential
Given the compound's interaction with serotonin receptors, it may also have implications in treating depression and anxiety disorders. The modulation of serotonin pathways is a well-established target for antidepressant therapies, making this compound a candidate for further exploration in this area .
Synthesis Methodologies
The synthesis of N-[2-(dimethylamino)ethyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can be achieved through several methods:
1. Multi-step Synthesis
The compound can be synthesized through a multi-step process involving the reaction of indole derivatives with various amines and carbonyl compounds. This approach allows for the introduction of functional groups that enhance biological activity while maintaining structural integrity.
2. Use of Catalysts
Catalysts such as N,N′-dicyclohexylcarbodiimide have been employed in the synthesis of related compounds to facilitate reactions and improve yields. This method has been effective in producing high-purity products suitable for biological testing .
Case Studies
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structure Variations
a) Phenazine-1-carboxamide Derivatives
- Example: N-[2-(Dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide (). Core: Phenazine (two fused benzene rings with two nitrogen atoms) vs. isoindole-dione. Activity: Exhibits potent antitumor activity against Lewis lung carcinoma via DNA intercalation.
b) Isoindole-dione Derivatives
- Example: 1H-Isoindole-5-carboxamide,2-(2,6-diethylphenyl)-2,3-dihydro-1,3-dioxo-N-propyl- (). Core: Same isoindole-dione scaffold. Substituents: Diethylphenyl and propyl groups instead of indolyl-ethyl and dimethylaminoethyl. Implication: Bulky diethylphenyl groups may reduce solubility but improve target selectivity .
Substituent Modifications
a) Indole Derivatives
b) Dimethylaminoethyl Modifications
- Example: Ethyl 3-[2-(dimethylamino)ethyl]-1H-indole-5-carboxylate (). Similarity: Contains the dimethylaminoethyl group. Difference: Lacks the isoindole-dione core; ester group instead of carboxamide.
Functional Group Comparisons
Pharmacological and Physicochemical Properties
Solubility and LogP
- The dimethylaminoethyl group in the target compound enhances water solubility (predicted logP ~2.5), critical for bioavailability.
- Analog N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-isoindole-5-carboxamide () has higher logP (~3.1) due to methoxy groups, favoring blood-brain barrier penetration .
Metabolic Stability
- Indole-containing analogs (e.g., ) are prone to CYP450-mediated oxidation, whereas the isoindole-dione core may resist degradation .
Biological Activity
Overview
N-[2-(dimethylamino)ethyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of neurological conditions such as migraines. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H20N4O3
- Molecular Weight : 316.36 g/mol
- Solubility : Soluble in DMSO and methanol; slightly soluble in water.
The compound is believed to act primarily as a selective agonist for serotonin receptors, particularly the 5-HT(1F) receptor. This receptor plays a crucial role in the modulation of pain pathways and vascular tone, making it a target for migraine therapies. By activating these receptors, the compound may inhibit neurogenic inflammation associated with migraine attacks.
1. Migraine Treatment
Research indicates that compounds similar to this compound exhibit significant efficacy in reducing migraine symptoms. A study highlighted the effectiveness of selective 5-HT(1F) receptor agonists in inhibiting neurogenic dural inflammation, which is a model for migraine headaches .
2. Binding Affinity
The compound demonstrates high binding affinity for the 5-HT(1F) receptor compared to other serotonergic receptors. This selectivity is crucial as it minimizes potential side effects associated with non-selective receptor activation .
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
Q & A
Q. What synthetic strategies are employed for the preparation of this compound?
The synthesis involves multi-step organic reactions, typically starting with coupling indole and isoindole moieties. Key steps include:
- Amide bond formation : Use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or HATU to link the dimethylaminoethyl and indolylethyl groups to the isoindole core .
- Purification : Column chromatography or recrystallization to isolate the pure product .
- Structural confirmation : NMR and mass spectrometry for validation .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide Coupling | DCC, DMAP, DCM, RT | 65–75 | >95% |
| Purification | Silica gel column (EtOAc/Hexane) | – | 99% |
Q. Which spectroscopic methods are critical for confirming its structural integrity?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., indole NH at δ ~10–12 ppm, isoindole carbonyls at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C24H25N3O5: 435.18) .
- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
Q. What preliminary biological screening approaches are used to assess its activity?
- In vitro assays :
- Anticancer : MTT assay on cancer cell lines (e.g., IC50 values against HeLa or MCF-7) .
- Antiviral : Plaque reduction assays (e.g., influenza A/H1N1) .
- Target identification : Fluorescence polarization for binding affinity to kinases or GPCRs .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency during amide bond formation?
- Coupling agent selection : HATU outperforms DCC in sterically hindered environments, reducing reaction time from 24h to 6h .
- Solvent optimization : DMF enhances solubility of polar intermediates compared to DCM .
- Temperature control : Maintaining 0–4°C minimizes racemization during coupling .
Comparative Data :
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| DCC | DCM | 24 | 65 |
| HATU | DMF | 6 | 82 |
Q. How to resolve discrepancies in NMR data interpretation for this compound?
- Dynamic effects : Rotameric states of the dimethylaminoethyl group can split signals. Use variable-temperature NMR (e.g., 298K vs. 323K) to coalesce peaks .
- NOESY/ROESY : Identifies spatial proximity between indole and isoindole moieties, confirming regiochemistry .
- DFT calculations : Predicts chemical shifts to validate experimental assignments .
Q. What strategies are used to determine the compound’s selectivity across biological targets?
- Panel screening : Test against 50+ kinases or receptors (e.g., EGFR, VEGFR2) to identify off-target effects .
- Molecular docking : Simulate binding poses using AutoDock Vina to prioritize targets .
- CRISPR knockouts : Validate mechanism by deleting putative targets (e.g., STAT3) and assessing activity loss .
Selectivity Profile Example :
| Target | IC50 (nM) | Selectivity Index (vs. EGFR) |
|---|---|---|
| EGFR | 12.3 | 1.0 |
| VEGFR2 | 450 | 0.03 |
Contradiction Analysis in Data
- Biological activity variability : Discrepancies in IC50 values across cell lines may arise from differences in membrane permeability or efflux pumps. Use PAMPA assays to measure permeability and correlate with activity .
- Spectral vs. crystallographic data : X-ray crystallography (e.g., ) may reveal non-planar isoindole conformations not evident in NMR. Cross-validate with computational models .
Methodological Recommendations
- Synthesis : Prioritize HATU for coupling and DMF as solvent for higher yields .
- Characterization : Combine NMR, HRMS, and X-ray crystallography (if crystalline) for unambiguous confirmation .
- Biological testing : Use orthogonal assays (e.g., SPR for binding, functional assays for efficacy) to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
